An In-Depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one
An In-Depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(Bromomethyl)-4H-chromen-4-one, a synthetic chromone derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its biological activities with a focus on its role as an anti-inflammatory agent, and outlines essential safety and handling procedures. The information is presented to support researchers and professionals in drug discovery and development in their exploration of chromone-based therapeutics.
Introduction
7-(Bromomethyl)-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family. The chromone scaffold is a common motif in a variety of natural products and pharmacologically active molecules. The presence of a bromomethyl group at the 7-position of the chromen-4-one core makes this compound a versatile intermediate for the synthesis of a wide range of derivatives. This reactive handle allows for facile modification through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] Notably, chromone derivatives have garnered significant attention for their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-(Bromomethyl)-4H-chromen-4-one is presented below. While specific experimental data for some properties of this exact compound are limited, data for closely related compounds are provided for estimation.
Table 1: Chemical and Physical Properties of 7-(Bromomethyl)-4H-chromen-4-one and Related Compounds
| Property | Value | Source/Notes |
| CAS Number | 331683-65-9 | [2] |
| Molecular Formula | C₁₀H₇BrO₂ | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | Expected to be a solid | General property of similar chromones |
| Melting Point | Data not available for the specific compound. 8-(bromomethyl)-4H-chromen-4-one has a melting point of 187–189 °C.[3] 4-(Bromomethyl)-7-methoxycoumarin has a melting point of 213-215 °C. | Comparison with a structural isomer and a related compound. |
| Boiling Point | Data not available | --- |
| Solubility | Data not available. 4-(Bromomethyl)-7-methoxycoumarin is soluble in chloroform. | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of 7-(bromomethyl)-4H-chromen-4-one can be achieved through the bromination of the corresponding 7-methyl-4H-chromen-4-one. The following is a detailed experimental protocol adapted from the synthesis of the isomeric 8-(bromomethyl)-4H-chromen-4-one.[3]
Synthesis of 7-(Bromomethyl)-4H-chromen-4-one
Reaction Scheme:
Caption: Synthesis of 7-(Bromomethyl)-4H-chromen-4-one.
Materials:
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7-Methyl-4H-chromen-4-one
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N-Bromosuccinimide (NBS)
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Benzoyl Peroxide (BPO)
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Carbon Tetrachloride (CCl₄)
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Ethyl Acetate (EtOAc)
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Petroleum Ether (PE)
Procedure:
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In a round-bottom flask, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
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Gently heat the mixture to reflux under light irradiation.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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After completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.
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Filter the hot suspension to remove succinimide.
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Cool the filtrate and filter again to remove any remaining succinimide.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 7-(bromomethyl)-4H-chromen-4-one as a solid.
Spectroscopic Data
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons on the chromone ring system, a singlet for the bromomethyl protons (CH₂Br) typically in the range of δ 4.5-4.8 ppm, and a singlet for the vinylic proton on the pyranone ring.
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¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the bromomethyl carbon.
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IR Spectroscopy: The infrared (IR) spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the pyranone ring, typically around 1630-1660 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol for C₁₀H₇BrO₂) and characteristic isotopic patterns for the presence of a bromine atom.
Biological Activity and Signaling Pathways
Chromone derivatives are known to possess a wide range of biological activities, with anti-inflammatory effects being particularly prominent. Research suggests that these compounds can modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of MAPK Signaling Pathway
The MAPK signaling cascades are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Several studies have demonstrated that chromone derivatives can act as inhibitors of p38 MAP kinase, a key player in the inflammatory response.[4][5] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the p38 MAPK signaling pathway by chromone derivatives.
Inhibition of NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Several chromone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.
Safety and Handling
Table 2: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[8] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
| First Aid (In case of exposure) | Skin Contact: Wash off with soap and plenty of water.[8] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8] Inhalation: Move person into fresh air.[9] Ingestion: Rinse mouth with water.[8] Seek medical attention if symptoms persist. |
Conclusion
7-(Bromomethyl)-4H-chromen-4-one is a valuable synthetic intermediate with considerable potential for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Its reactive bromomethyl group allows for diverse chemical modifications, and the chromone core is a well-established pharmacophore. Further research into the specific biological activities and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers to advance their work with this promising compound.
References
- 1. Buy 7-(Bromomethyl)-4H-chromen-4-one [smolecule.com]
- 2. 331683-65-9|7-(Bromomethyl)-4H-chromen-4-one|BLDpharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
